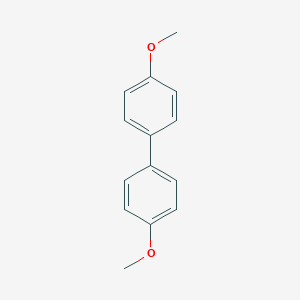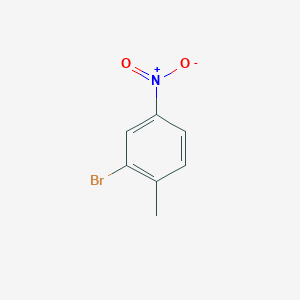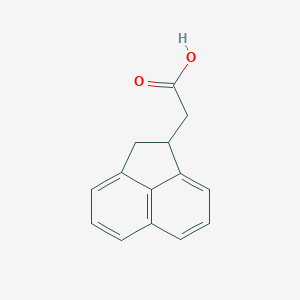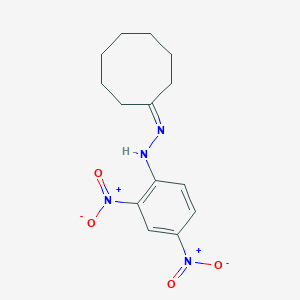
1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine, commonly known as CDNB, is a synthetic compound with a yellow crystalline appearance. CDNB is widely used in scientific research as a substrate for glutathione S-transferase (GST) activity assays.
Mecanismo De Acción
CDNB is a substrate for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes, which catalyze the conjugation of glutathione to CDNB. This conjugation reaction results in the formation of a CDNB-glutathione conjugate, which can be measured using spectrophotometry. The rate of CDNB conjugation to glutathione is directly proportional to the activity of 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes in a given tissue or cell type.
Biochemical and Physiological Effects:
CDNB is a relatively inert compound and does not have any significant biochemical or physiological effects on its own. However, the CDNB-glutathione conjugate that is formed during 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays can be used to measure the activity of 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes in various tissues and cell types. 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes play a crucial role in detoxifying xenobiotics and endogenous compounds, and their activity can be used as a biomarker for various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDNB is its high specificity for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes. CDNB is a commonly used substrate for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays due to its high sensitivity and specificity. However, CDNB does have some limitations. CDNB is a relatively small molecule and may not accurately reflect the activity of 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes in vivo. Additionally, CDNB may not be suitable for measuring the activity of certain 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine isoforms.
Direcciones Futuras
There are several future directions for CDNB research. One area of research is the development of new substrates for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays. New substrates may be more specific for certain 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine isoforms and may provide more accurate measurements of 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity in vivo. Another area of research is the development of new drugs that target 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes. 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes are involved in the detoxification of many drugs, and targeting 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes may be a promising approach for developing new drugs for various diseases and conditions.
Conclusion:
In conclusion, CDNB is a synthetic compound that is widely used in scientific research as a substrate for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays. CDNB is a relatively simple molecule that can be synthesized in a laboratory setting. CDNB is highly specific for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes and is commonly used in 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays. CDNB does have some limitations, but there are several future directions for CDNB research that may lead to the development of new substrates and drugs that target 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes.
Métodos De Síntesis
CDNB can be synthesized by reacting cyclooctanone with hydrazine hydrate to form cyclooctanone hydrazone. The resulting compound is then reacted with 2,4-dinitrophenylhydrazine to form CDNB. The synthesis of CDNB is a relatively simple process and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
CDNB is widely used in scientific research as a substrate for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays. 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazines are a family of enzymes that play a crucial role in detoxifying xenobiotics and endogenous compounds. 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays are used to measure the activity of 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes in various tissues and cell types. CDNB is a common substrate used in 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays due to its high specificity for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes.
Propiedades
Número CAS |
1459-62-7 |
|---|---|
Fórmula molecular |
C14H18N4O4 |
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
N-(cyclooctylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C14H18N4O4/c19-17(20)12-8-9-13(14(10-12)18(21)22)16-15-11-6-4-2-1-3-5-7-11/h8-10,16H,1-7H2 |
Clave InChI |
RQTIVFNKGYWHSM-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CCC1 |
SMILES canónico |
C1CCCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CCC1 |
Otros números CAS |
1459-62-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



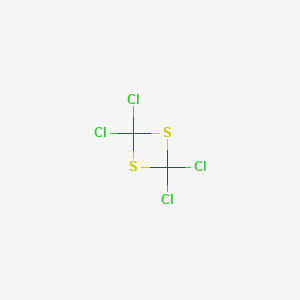


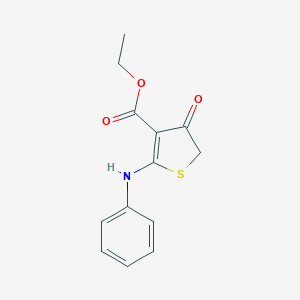
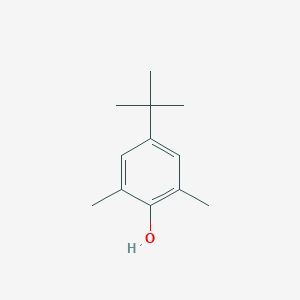

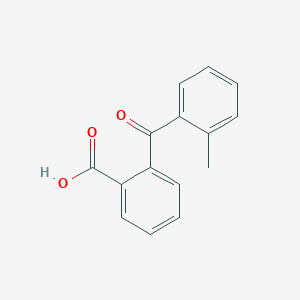
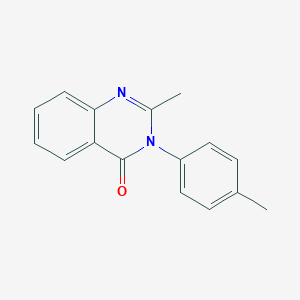

![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)
